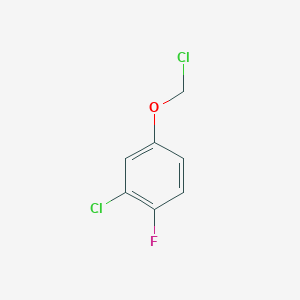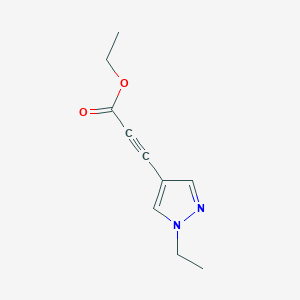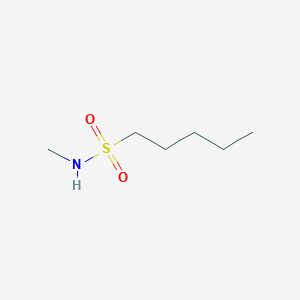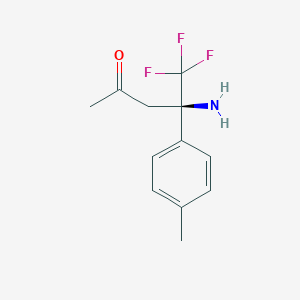
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Fluorination: Introduction of the trifluoromethyl group is achieved through fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, or bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties, such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
作用機序
The mechanism by which (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one exerts its effects involves interactions with molecular targets and pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Lacks the methyl group on the phenyl ring.
(4R)-4-amino-4-(4-methylphenyl)pentan-2-one: Lacks the trifluoromethyl group.
(4R)-4-amino-5,5,5-trifluoro-4-(4-chlorophenyl)pentan-2-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of both the trifluoromethyl and methylphenyl groups in (4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one imparts unique chemical and physical properties. These features can enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
(4R)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H14F3NO/c1-8-3-5-10(6-4-8)11(16,7-9(2)17)12(13,14)15/h3-6H,7,16H2,1-2H3/t11-/m1/s1 |
InChIキー |
ZJRRIOCICOIXGX-LLVKDONJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@](CC(=O)C)(C(F)(F)F)N |
正規SMILES |
CC1=CC=C(C=C1)C(CC(=O)C)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



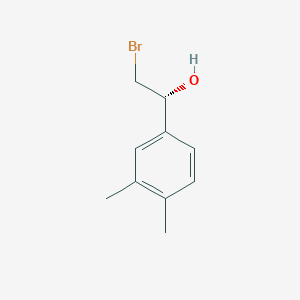
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

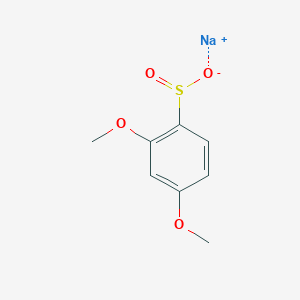

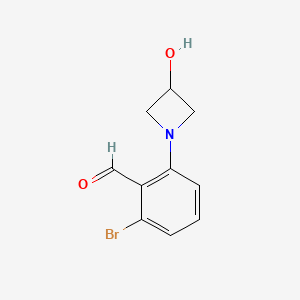
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)
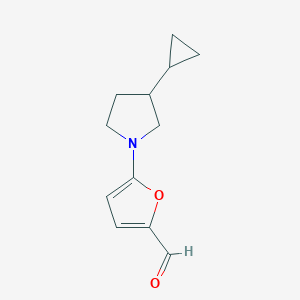
![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)

